molecular formula C8H8N2 B109327 2,6-Dimethylisonicotinonitrile CAS No. 39965-81-6

2,6-Dimethylisonicotinonitrile

Cat. No. B109327
CAS RN: 39965-81-6
M. Wt: 132.16 g/mol
InChI Key: TXBLTSMCEXEFMI-UHFFFAOYSA-N
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Description

2,6-Dimethylisonicotinonitrile is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylisonicotinonitrile is represented by the SMILES string Cc1cc(cc(C)n1)C#N . This indicates that the compound has a pyridine ring with two methyl groups and a nitrile group attached.


Physical And Chemical Properties Analysis

2,6-Dimethylisonicotinonitrile is a solid substance . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Alzheimer Disease Diagnosis

2,6-Dimethylisonicotinonitrile derivatives, such as [18F]FDDNP, are employed in positron emission tomography (PET) for localizing neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer disease. This technique facilitates diagnostic assessment and monitoring of treatment responses in Alzheimer's patients (Shoghi-Jadid et al., 2002).

Chemical Synthesis and Reaction Studies

2,6-Dimethylisonicotinonitrile is used in chemical synthesis. For instance, 2,6-dimethylphenol can be prepared through diazotization reactions involving 2,6-dimethylphenylamine (Zhang Zhi-de, 2009). Additionally, studies on its unusual regioselective reactions, such as with malononitrile dimer, provide insights into complex chemical processes (Dyadyuchenko et al., 2021).

Detection of Cyanide in Water

Derivatives of 2,6-Dimethylisonicotinonitrile, such as malononitrile, have applications in detecting cyanide in water. This is vital for environmental monitoring and ensuring water safety (Schramm et al., 2016).

Biodegradation and Biotransformation Studies

This compound is also relevant in studies on the biodegradation and biotransformation of explosives. Understanding the metabolism of toxic compounds like 2,4,6-trinitrotoluene by microorganisms and plants is crucial for environmental pollution management (Rylott et al., 2011).

Synthesis and Structural Analysis

2,6-Dimethylisonicotinonitrile is utilized in synthesizing and studying the structures of various chemical compounds, contributing to the field of inorganic chemistry and materials science. For example, its involvement in synthesizing triazapentadienate of different metals (Zhou et al., 2008).

Studies in Photolysis and Photochemistry

Research involving 2,6-Dimethylisonicotinonitrile also extends to photolysis and photochemistry. For example, studies on photolysis of 2,6-dimethylphenyl azide have contributed to understanding molecular transformations under specific conditions (Dunkin et al., 1985).

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich, 2,6-Dimethylisonicotinonitrile is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it is toxic if swallowed and causes serious eye irritation . The precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 2,6-Dimethylisonicotinonitrile are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially open up new avenues for compounds like 2,6-Dimethylisonicotinonitrile.

properties

IUPAC Name

2,6-dimethylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBLTSMCEXEFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494690
Record name 2,6-Dimethylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylisonicotinonitrile

CAS RN

39965-81-6
Record name 2,6-Dimethylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylpyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred quantity of 2,6-lutidine-1-oxide (12.3 g, 100 mmol) was slowly added dimethyl sulphate (12.6 g, 100 mmol) at such a rate that the temperature of the reaction mixture was maintained at 80° C. throughout the addition. When the addition was complete (about one hour) the solution was stirred at that temperature for an additional 2 h. The salt crystallised upon cooling and was recrystallised from anhydrous acetone giving white prisms; m.p 96-97° C. Yield 18 g (73%). To a solution of this 1-methoxy-2,6-dimethylpyridinium methyl sulphate (11.65 g, 50 mmol) dissolved in water (50 ml), under nitrogen, was added a solution of potassium cyanide (10 g, 150 mmol) dissolved in 50 ml of water. The solution was allowed to stand at room temperature for 2 days at which time the nitrile, which had separated from the solution as long white needles, was removed by filtration, yielding 2.8 g of pure product (42%) δH (CDCl3, 500 MHz) 2.44 (6 H, s, 2×CH3), 4.2 (2 H, d, J 5, NHCH2), 6.78 (2 H, s, ArH); δC (CDCl3, 500 MHz) 157.83 (2×C), 122.71 (C), 118.2 (2×CH), 24.28 (2×CH3)
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
1-methoxy-2,6-dimethylpyridinium methyl sulphate
Quantity
11.65 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhang, C Yang, H Gao, L Wang, L Guo, W Xia - Organic Letters, 2021 - ACS Publications
An electroreductive arylation reaction of aliphatic and aromatic aldehydes as well as ketones with electro-deficient (hetero)arenes is described. A variety of cyano(hetero)arenes and …
Number of citations: 50 pubs.acs.org

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